molecular formula C8H16N2 B8441571 2-(1-Ethylpropylamino)-propionitrile

2-(1-Ethylpropylamino)-propionitrile

Cat. No. B8441571
M. Wt: 140.23 g/mol
InChI Key: MJMLMGXQDYDTSQ-UHFFFAOYSA-N
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Patent
US07205306B2

Procedure details

Part A: A solution of 1-ethylpropylamine (1.97 g, 22.6 mmol) in acetonitrile (50 mL) was treated with K2CO3 (9.3 g, 67.7 mmol) 2-bromopropionitrile (3.0 g, 22.6 mmol) and KI (4.13 g, 24.9 mmol). The mixture was heated at 55° C. for 20 h. The mixture was cooled to room temperature and was filtered through a pad of Celite. The filtrate was concentrated and the residue was purified by column chromatography on silica gel (2% MeOH in CH2Cl2) to afford 2-(1-ethylpropylamino)-propionitrile (1.04 g, 36% yield) as a yellow oil.
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([NH2:6])[CH2:4][CH3:5])[CH3:2].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:1]([CH:3]([NH:6][CH:1]([CH3:2])[C:3]#[N:6])[CH2:4][CH3:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
C(C)C(CC)N
Name
Quantity
9.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (2% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)NC(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.